N-phenyl-4-(piperidin-1-yl)-6-[(2E)-2-(pyridin-4-ylmethylidene)hydrazinyl]-1,3,5-triazin-2-amine
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Overview
Description
N-PHENYL-4-(PIPERIDIN-1-YL)-6-[(2E)-2-[(PYRIDIN-4-YL)METHYLIDENE]HYDRAZIN-1-YL]-1,3,5-TRIAZIN-2-AMINE is a complex organic compound that belongs to the class of triazine derivatives This compound is characterized by its unique structure, which includes a phenyl group, a piperidine ring, a pyridine ring, and a triazine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-PHENYL-4-(PIPERIDIN-1-YL)-6-[(2E)-2-[(PYRIDIN-4-YL)METHYLIDENE]HYDRAZIN-1-YL]-1,3,5-TRIAZIN-2-AMINE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of a phenylhydrazine derivative with a triazine precursor under controlled conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Advanced techniques such as chromatography and crystallization are employed to purify the compound and remove any impurities.
Chemical Reactions Analysis
Types of Reactions
N-PHENYL-4-(PIPERIDIN-1-YL)-6-[(2E)-2-[(PYRIDIN-4-YL)METHYLIDENE]HYDRAZIN-1-YL]-1,3,5-TRIAZIN-2-AMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups on the triazine ring are replaced with other groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles and electrophiles, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized triazine derivatives, while reduction may produce reduced triazine compounds. Substitution reactions can result in a wide range of substituted triazine derivatives.
Scientific Research Applications
N-PHENYL-4-(PIPERIDIN-1-YL)-6-[(2E)-2-[(PYRIDIN-4-YL)METHYLIDENE]HYDRAZIN-1-YL]-1,3,5-TRIAZIN-2-AMINE has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs and treatments for various diseases.
Industry: It is used in the production of specialty chemicals, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of N-PHENYL-4-(PIPERIDIN-1-YL)-6-[(2E)-2-[(PYRIDIN-4-YL)METHYLIDENE]HYDRAZIN-1-YL]-1,3,5-TRIAZIN-2-AMINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N-PHENYL-4-(PIPERIDIN-1-YL)-6-[(2E)-2-[(PYRIDIN-3-YL)METHYLIDENE]HYDRAZIN-1-YL]-1,3,5-TRIAZIN-2-AMINE
- N-PHENYL-4-(PIPERIDIN-1-YL)-6-[(2E)-2-[(PYRIDIN-2-YL)METHYLIDENE]HYDRAZIN-1-YL]-1,3,5-TRIAZIN-2-AMINE
Uniqueness
N-PHENYL-4-(PIPERIDIN-1-YL)-6-[(2E)-2-[(PYRIDIN-4-YL)METHYLIDENE]HYDRAZIN-1-YL]-1,3,5-TRIAZIN-2-AMINE is unique due to its specific structural features, such as the position of the pyridine ring and the nature of the substituents on the triazine core
Properties
Molecular Formula |
C20H22N8 |
---|---|
Molecular Weight |
374.4 g/mol |
IUPAC Name |
4-N-phenyl-6-piperidin-1-yl-2-N-[(E)-pyridin-4-ylmethylideneamino]-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C20H22N8/c1-3-7-17(8-4-1)23-18-24-19(27-22-15-16-9-11-21-12-10-16)26-20(25-18)28-13-5-2-6-14-28/h1,3-4,7-12,15H,2,5-6,13-14H2,(H2,23,24,25,26,27)/b22-15+ |
InChI Key |
OMYLXIJAQBARMC-PXLXIMEGSA-N |
Isomeric SMILES |
C1CCN(CC1)C2=NC(=NC(=N2)N/N=C/C3=CC=NC=C3)NC4=CC=CC=C4 |
Canonical SMILES |
C1CCN(CC1)C2=NC(=NC(=N2)NN=CC3=CC=NC=C3)NC4=CC=CC=C4 |
Origin of Product |
United States |
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